3-(3-(Difluoromethyl)piperidin-1-yl)propan-1-amine

Description

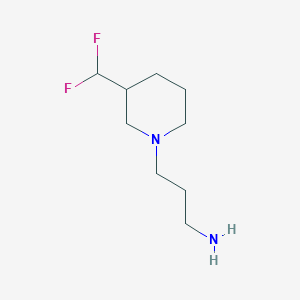

3-(3-(Difluoromethyl)piperidin-1-yl)propan-1-amine is a fluorinated amine derivative featuring a piperidine ring substituted with a difluoromethyl group at the 3-position and a propane-1-amine chain. The difluoromethyl group introduces electronegativity and lipophilicity, which can enhance metabolic stability and membrane permeability compared to non-fluorinated analogs. Its synthesis likely involves nucleophilic substitution or reductive amination strategies, similar to related compounds in the evidence .

Properties

IUPAC Name |

3-[3-(difluoromethyl)piperidin-1-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18F2N2/c10-9(11)8-3-1-5-13(7-8)6-2-4-12/h8-9H,1-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIZKEMHZDPKOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCCN)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with the human5-HT1D receptor . This receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin. It is thought to play a role in the regulation of mood, anxiety, feeding, and reproductive behavior.

Pharmacokinetics

The incorporation of fluorine was found to significantly reduce the pka of similar compounds, which had a beneficial influence on oral absorption. This suggests that the compound may have good bioavailability.

Biological Activity

Overview

3-(3-(Difluoromethyl)piperidin-1-yl)propan-1-amine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly as a pharmacological agent. This compound features a piperidine ring substituted with a difluoromethyl group, which significantly influences its biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors, notably:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : This enzyme plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibition of DPP-IV can enhance insulin secretion and lower blood glucose levels, making this compound a candidate for diabetes management .

Dipeptidyl Peptidase IV Inhibition

Research indicates that this compound effectively inhibits DPP-IV. In vitro studies have demonstrated significant inhibition rates, suggesting its potential as a therapeutic agent for type 2 diabetes. The compound's IC50 value is reported to be in the low micromolar range, indicating promising therapeutic potential.

Binding Affinity

The presence of the difluoromethyl group enhances the binding affinity to DPP-IV, improving both metabolic stability and efficacy in biological systems. This modification plays a critical role in the compound's overall pharmacological profile.

Comparative Analysis with Similar Compounds

To illustrate the uniqueness of this compound, a comparison with similar compounds can be made:

| Compound Name | DPP-IV Inhibition IC50 (µM) | Binding Affinity Enhancement |

|---|---|---|

| This compound | Low Micromolar | High |

| (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone | Moderate | Moderate |

| (3-(Difluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone | High | Low |

Case Study 1: DPP-IV Inhibition Efficacy

A study focused on various DPP-IV inhibitors included this compound in structure–activity relationship (SAR) analyses. Modifications to the difluoromethyl group were found to significantly impact inhibitory potency against DPP-IV. The study highlighted that this compound exhibited an IC50 value in the low micromolar range, demonstrating its potential as a therapeutic agent for diabetes management .

Case Study 2: Pharmacokinetic Properties

In another investigation, the pharmacokinetic properties of this compound were evaluated alongside other similar compounds. The results indicated that this compound had favorable absorption and distribution characteristics, which are critical for its efficacy as a therapeutic agent. The difluoromethyl substitution was noted to enhance metabolic stability compared to non-fluorinated analogs .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and biological activities of 3-(3-(Difluoromethyl)piperidin-1-yl)propan-1-amine with analogous compounds:

Key Observations:

Structural Impact on Physicochemical Properties: The difluoromethyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to non-fluorinated analogs like 3-(Piperidin-1-yl)propan-1-amine (logP ~1.2) . This enhances membrane permeability, critical for CNS-targeting drugs.

Synthetic Efficiency :

- Yields for piperidine-based amines vary significantly (27%–80%) depending on steric hindrance and reaction conditions. The target compound’s difluoromethyl group may complicate synthesis due to the need for fluorinated reagents or protective groups .

Biological Activity: 3-(Piperidin-1-yl)propan-1-amine derivatives show anti-HIV activity (EC50: 1.8–2.5 µM) by targeting CXCR4 receptors . Fluorinated analogs like the target compound may exhibit enhanced potency due to improved receptor interaction or metabolic stability. 3-(2-Methylpiperidin-1-yl)propan-1-amine demonstrates higher anti-HIV activity (EC50: 1.8 µM) than its non-methylated counterpart, highlighting the role of alkyl substituents in modulating activity .

For example, 3-(Piperidin-1-yl)propan-1-amine is classified as an irritant, and fluorinated variants may pose additional hazards .

Research Findings and Trends

- Fluorine in Drug Design : Fluorination is a common strategy to optimize pharmacokinetics. The difluoromethyl group in the target compound balances lipophilicity and polarity, making it advantageous over bulkier trifluoromethyl groups in certain contexts .

- Piperidine Modifications : Substituents on the piperidine ring (e.g., methyl, ethoxy) fine-tune conformational flexibility and receptor binding. Methyl groups improve activity in anti-HIV compounds, while ethoxy/trifluoromethyl groups may enhance selectivity .

- Synthetic Challenges : Achieving high purity (>95%) in fluorinated amines requires advanced purification techniques (e.g., HPLC), as seen in HCV inhibitor syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.